(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide
Overview
Description
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a chlorophenyl group, a formamido group, a methoxypropyl group, and a phenoxyphenyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and phenoxyphenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include formamides, methoxypropylamines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
(2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structural features allow it to bind to these targets with high specificity, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring.
Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups.
Uniqueness
What sets (2Z)-2-[(4-Chlorophenyl)formamido]-N-(3-methoxypropyl)-3-(3-phenoxyphenyl)prop-2-enamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
4-chloro-N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O4/c1-32-16-6-15-28-26(31)24(29-25(30)20-11-13-21(27)14-12-20)18-19-7-5-10-23(17-19)33-22-8-3-2-4-9-22/h2-5,7-14,17-18H,6,15-16H2,1H3,(H,28,31)(H,29,30)/b24-18- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCJBKALWMQBFE-MOHJPFBDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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